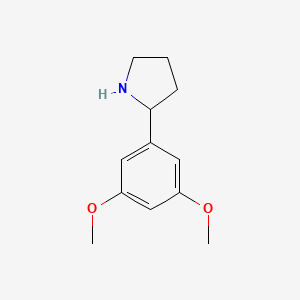

2-(3,5-Dimethoxyphenyl)pyrrolidine

説明

Contextualization within Pyrrolidine (B122466) Chemistry and Related Heterocyclic Scaffolds

2-(3,5-Dimethoxyphenyl)pyrrolidine belongs to the class of organic compounds known as pyrrolidines. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also called tetrahydropyrrole, is a fundamental structural motif in a vast number of biologically active molecules. frontiersin.orgnih.gov Unlike its aromatic counterpart, pyrrole (B145914), the saturated nature of the pyrrolidine ring allows for a three-dimensional structure due to sp3-hybridized carbon atoms. nih.gov This non-planar conformation, often described as "pseudorotation," provides a scaffold that can be strategically modified to explore chemical space in three dimensions, a significant advantage in drug design. nih.gov

The 2-arylpyrrolidine scaffold, of which this compound is an example, is a particularly important subclass. These structures are prevalent in numerous bioactive compounds, both of natural and synthetic origin. nih.gov The synthesis of such compounds is an active area of research, with various methods developed to create these valuable molecular frameworks. nih.govorganic-chemistry.org

Historical Perspective of Pyrrolidine Derivatives in Medicinal Chemistry

The pyrrolidine ring is a long-established and vital component in the history of medicinal chemistry. Its presence is noted in a wide array of natural alkaloids, including nicotine (B1678760) and hygrine. wikipedia.org This structural motif is also a cornerstone of many synthetic drugs, such as the racetam family of nootropics (e.g., piracetam (B1677957) and aniracetam), as well as procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org

The enduring importance of the pyrrolidine scaffold is further evidenced by the continued approval of new drugs containing this ring system. For instance, in 2022, the FDA approved daridorexant for insomnia, pacritinib (B611967) as a JAK-2 inhibitor, and futibatinib (B611163) as an FGFR-4 inhibitor, all of which feature a pyrrolidine ring in their structures. frontiersin.orgnih.gov This demonstrates the ongoing relevance and therapeutic potential of pyrrolidine derivatives in modern medicine.

Overview of Research Interest in this compound and Related Analogs

Research interest in this compound and its analogs stems from the broader recognition of the 2-arylpyrrolidine framework as a privileged structure in medicinal chemistry. nih.gov While specific research exclusively focused on this compound is not extensively detailed in the provided results, significant research has been conducted on closely related analogs and the parent 2-arylpyrrolidine scaffold.

For example, studies have explored the synthesis and biological evaluation of libraries of 2-aryl polyhydroxylated pyrrolidines, inspired by natural alkaloid products. nih.gov These investigations have revealed that substituents on the aryl ring can significantly influence the inhibitory potency and selectivity of these compounds against various enzymes, such as glycosidases. nih.gov Furthermore, research into pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has shown promising anticancer activity. mdpi.com The development of stereocomplementary synthesis methods for chiral 2-aryl-substituted pyrrolidines highlights their importance as key intermediates for pharmaceutical candidates targeting conditions like depression and anxiety. acs.org

The exploration of analogs with different substitution patterns on the phenyl ring, such as the 2,5-dimethoxyphenyl group found in a related pyrrole-based compound, further underscores the scientific community's efforts to understand the structure-activity relationships of this class of molecules. mdpi.com

Role of the Pyrrolidine Moiety as a Pharmacophore in Bioactive Molecules

The pyrrolidine ring frequently acts as a pharmacophore, a key structural feature responsible for a molecule's biological activity. frontiersin.orgnih.gov Its ability to engage in specific interactions with biological targets is a primary reason for its prevalence in drug discovery. nih.govdntb.gov.ua The nitrogen atom within the pyrrolidine ring is a crucial feature, often acting as a hydrogen bond acceptor or providing a point for substitution to modulate a compound's properties. nih.gov In fact, a large percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov

The stereochemistry of the pyrrolidine ring is another critical aspect of its role as a pharmacophore. nih.govdntb.gov.ua The spatial arrangement of substituents on the chiral centers of the ring can dramatically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of pyrrolidine-containing compounds to optimize their therapeutic effects. The versatility of the pyrrolidine scaffold allows it to be incorporated into a wide range of bioactive molecules with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIDTXFHJJWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398079 | |

| Record name | 2-(3,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367281-01-4 | |

| Record name | 2-(3,5-Dimethoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367281-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3,5 Dimethoxyphenyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.comamazonaws.com For 2-(3,5-Dimethoxyphenyl)pyrrolidine, the primary disconnection strategies involve breaking the bonds of the pyrrolidine (B122466) ring.

A common approach is the disconnection of one of the carbon-nitrogen bonds, which points to a precursor containing a linear carbon chain with a terminal amine and a suitable functional group for cyclization. For instance, a 4-haloamine or a γ-amino ketone could serve as a key intermediate. Another powerful strategy is the [3+2] cycloaddition, where the pyrrolidine ring is formed from a three-atom and a two-atom component. osaka-u.ac.jpnih.gov In this case, an azomethine ylide and an alkene could be envisioned as the precursors.

The 3,5-dimethoxyphenyl group is generally considered a stable substituent and is typically introduced early in the synthetic sequence, often as part of one of the key starting materials.

Classical and Modern Synthetic Approaches for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of many synthetic routes. mdpi.com Both classical and modern methods are employed to construct this five-membered heterocycle.

Multi-step Organic Reactions in Dimethoxyphenylpyrrolidine Synthesis

The synthesis of this compound can be achieved through multi-step reaction sequences. A plausible route involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with a suitable four-carbon synthon. For example, a Wittig-type reaction could be used to form a carbon-carbon double bond, followed by a Michael addition of an amine and subsequent reductive cyclization.

Another approach could involve the acylation of a pyrrolidine precursor. For instance, the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride was achieved by protecting the amino group of 2-(2-hydroxyethyl)pyrrolidine, followed by O-acylation with 3,4,5-trimethoxybenzoyl chloride and subsequent deprotection. researchgate.net Although this example features a different substitution pattern, the general strategy of modifying a pre-existing pyrrolidine ring is applicable.

A general synthesis of 2,4-disubstituted pyrrolidines has been demonstrated starting from readily available and inexpensive materials, highlighting the importance of developing cost-effective synthetic pathways. diva-portal.org

Catalytic Hydrogenation Routes for Related Dimethoxyphenylpyridines

Catalytic hydrogenation is a powerful method for the synthesis of saturated heterocycles from their aromatic counterparts. In the context of synthesizing this compound, a potential strategy involves the hydrogenation of a corresponding 2-(3,5-dimethoxyphenyl)pyridine or a related unsaturated precursor.

While direct hydrogenation of a pyridine (B92270) ring to a pyrrolidine can be challenging and may require harsh conditions, it remains a viable approach. The choice of catalyst, solvent, and reaction conditions is crucial to achieve high yield and selectivity. For instance, palladium on carbon is a common catalyst for such transformations. mdpi.com

Cyclization Reactions in Pyrrolidine Core Assembly

Intramolecular cyclization is a widely used and effective strategy for constructing the pyrrolidine ring. osaka-u.ac.jporganic-chemistry.orgorganic-chemistry.orgrsc.orgacs.org These reactions typically involve a linear precursor containing a nucleophilic amine and an electrophilic carbon center, leading to the formation of the five-membered ring.

Several types of cyclization reactions are relevant:

Reductive Amination: A γ-ketoaldehyde or a γ-ketoester can react with an amine, followed by in situ reduction of the resulting imine or enamine to form the pyrrolidine ring.

Nucleophilic Substitution: An intramolecular SN2 reaction between a terminal amine and a leaving group (e.g., a halide) on the carbon chain is a classic method for pyrrolidine synthesis.

Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate the cyclization of appropriate substrates to form pyrrolidines. acs.org

Radical Cyclization: Intramolecular radical amination of C(sp3)−H bonds has been developed as a method for synthesizing pyrrolidine derivatives. researchgate.net

Photoinduced Cyclization: Photoinduced chloroamination cyclization of allenes has been shown to produce 2-(1-chlorovinyl)pyrrolidines. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of the 2-position of the pyrrolidine ring is often crucial for the biological activity of the molecule. Therefore, methods for controlling the stereochemistry are of significant importance.

Enantioselective Synthesis of Pyrrolidine Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. rsc.orgtandfonline.comnih.govnih.gov Several strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgrsc.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as a cyclization or an addition reaction. The auxiliary is then removed in a subsequent step.

Chiral Catalysts: The use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, can promote the formation of one enantiomer over the other. rsc.org For example, enantioselective intramolecular aza-Michael additions catalyzed by chiral Brønsted acids have been developed for the synthesis of 2-substituted pyrrolidines. rsc.org

Biocatalysis: Enzymes, such as transaminases, can be used to achieve highly enantioselective transformations, such as the conversion of ω-chloroketones to chiral 2-substituted pyrrolidines. acs.org

Table 1: Examples of Enantioselective Synthesis Methods for Pyrrolidines

| Method | Catalyst/Auxiliary | Key Transformation | Ref. |

| Domino Cross Metathesis/Intramolecular aza-Michael Addition | Chiral Brønsted Acid | Enantioselective cyclization | rsc.org |

| Reductive Cyclization | (S(S))-γ-chloro-N-tert-butanesulfinyl ketimines | Diastereoselective reduction | nih.gov |

| Transaminase-Triggered Cyclization | Transaminases | Asymmetric amination | acs.org |

Kinetic Resolution

Kinetic resolution is a method used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. rsc.orgwhiterose.ac.uk This leaves the unreacted starting material enriched in the slower-reacting enantiomer. Various kinetic resolution techniques have been applied to the synthesis of substituted pyrrolidines. rsc.orgwhiterose.ac.uk

Resolution and Racemization Processes for Enantiomeric Purity

The separation of enantiomers from a racemic mixture is known as chiral resolution. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties such as boiling point and solubility, direct separation is not feasible. libretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have distinct physical properties and can therefore be separated. wikipedia.orglibretexts.org

This is typically achieved by reacting the racemic compound with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.org For a racemic amine like this compound, a chiral acid is a suitable resolving agent. The reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the resolving agent is removed, yielding the pure enantiomers of the original compound. wikipedia.org This process can be tedious and may require multiple recrystallizations to achieve high optical purity. libretexts.orglibretexts.org

A highly relevant and efficient strategy has been demonstrated for the closely related analogue, 2-(3,5-dimethylphenyl)pyrrolidine, which can be adapted for this compound. researchgate.net In this process, the racemic mixture is resolved using an enantiomerically pure chiral acid, such as D-tartaric acid. This reaction produces two diastereomeric salts: (S)-2-(3,5-dimethylphenyl)pyrrolidinium D-tartrate and (R)-2-(3,5-dimethylphenyl)pyrrolidinium D-tartrate. These salts are then separated based on their differential solubility in a chosen solvent system.

Derivatization and Functionalization of the 2 3,5 Dimethoxyphenyl Pyrrolidine Core

Strategies for Modification of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a prime site for chemical modification, offering a straightforward handle to introduce a vast range of functional groups and to build molecular complexity. Common strategies include N-alkylation and N-acylation, which significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The nucleophilic character of the pyrrolidine nitrogen facilitates its reaction with various alkylating agents. Reductive amination is a widely used method for N-alkylation. For instance, the reaction of a pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen with a palladium catalyst, yields the corresponding N-alkylated product. A related two-step chemocatalytic system has been reported for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, involving an initial Pd-catalyzed reductive N-alkylation. rsc.org Another approach involves direct N-alkylation using alkyl halides. For example, the treatment of a pyrrolidine hydrochloride salt with an allyl bromide in the presence of a base like potassium carbonate in refluxing acetonitrile (B52724) can afford the N-allyl derivative in good yield. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can act as a key structural element and a hydrogen bond donor/acceptor. This transformation is typically achieved by reacting the pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, the acylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acetic anhydride (B1165640) or benzoyl chloride has been shown to yield 3-substituted products, while Schotten-Baumann benzoylation can lead to N-acylated derivatives. rsc.org These methods are broadly applicable and can be extrapolated for the acylation of 2-(3,5-dimethoxyphenyl)pyrrolidine to introduce a variety of acyl groups.

| Reaction Type | Reagents and Conditions | Product Type | Analogous Example Yield | Reference |

| Reductive N-alkylation | Aldehyde/Ketone, Pd/C, H₂ | N-Alkyl pyrrolidone | >85% | rsc.org |

| N-Alkylation | Allyl bromide, K₂CO₃, MeCN, reflux | N-Allyl pyrrolidine | Good | nih.gov |

| N-Acylation | Acyl chloride/anhydride | N-Acyl pyrrolidine | Not specified | rsc.org |

Functionalization of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl ring offers additional sites for functionalization, allowing for the modulation of electronic properties and the introduction of new pharmacophoric elements. Key strategies include reactions targeting the methoxy (B1213986) groups and electrophilic substitution on the aromatic ring.

Nucleophilic Substitution Reactions on Methoxy Groups

The methoxy groups on the phenyl ring are generally stable but can be cleaved under specific conditions to yield hydroxyl groups. These resulting phenols can then serve as handles for further derivatization, such as etherification or esterification. A common method for demethylation is treatment with strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). For instance, the regioselective demethylation of a p-methoxy group in a 3',4',5'-trimethoxy benzoate (B1203000) has been achieved using anhydrous aluminum chloride in dichloromethane, yielding the corresponding 4'-hydroxy-3',5'-dimethoxy benzoate. google.com This methodology suggests a viable route for the selective or complete demethylation of the this compound core to unmask phenolic functionalities.

| Reaction | Reagents and Conditions | Product | Analogous Example Yield | Reference |

| Demethylation | Anhydrous AlCl₃, CH₂Cl₂ | 4'-Hydroxy, 3',5'-dimethoxy benzoate | 74.6% | google.com |

Electrophilic Aromatic Substitution on the Phenyl Ring

The electron-rich nature of the 3,5-dimethoxyphenyl ring, activated by the two methoxy groups, makes it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups (positions 2, 4, and 6) are the most activated sites. However, the existing substitution at the 1, 3, and 5 positions directs incoming electrophiles primarily to the 2, 4, and 6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific examples on this compound are scarce in readily available literature, the principles of electrophilic aromatic substitution on similarly activated rings are well-established. For example, the synthesis of dipyrrolo[1,2-b:3,4-d]pyridazines involves electrophilic substitution on a pyrrole (B145914) ring. researchgate.net The reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, although a nucleophilic substitution, highlights the reactivity of substituted aromatic systems. nih.gov

Introduction of Diverse Side Chains and Substituents

To further expand the chemical space accessible from the this compound scaffold, various side chains and substituents can be introduced through modern cross-coupling and condensation reactions.

Coupling Reactions for Aryl and Heteroaryl Attachments (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly valuable for attaching aryl and heteroaryl moieties.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. To apply this to the this compound system, one would first need to introduce a halogen (e.g., bromine or iodine) onto the dimethoxyphenyl ring via electrophilic aromatic substitution. This halo-derivative could then be coupled with a wide variety of aryl or heteroaryl boronic acids. The regioselective Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone demonstrates that selective coupling at different positions is possible depending on the reaction conditions. researchgate.net Similarly, the synthesis of fluorinated biphenyl (B1667301) derivatives has been achieved through Suzuki-Miyaura coupling reactions catalyzed by supported palladium nanoparticles. mdpi.com

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. An aryl halide derivative of this compound could be reacted with various alkenes to introduce vinyl or substituted vinyl side chains. The Mizoroki-Heck reaction provides a route to substituted olefins. rsc.org Reductive Heck reactions have also been developed to generate highly functionalized heterocyclic cores. nih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl compound | researchgate.net, mdpi.com |

| Heck | Aryl halide, Alkene | Pd catalyst, Base | Substituted alkene | nih.gov, rsc.org |

Synthesis of Complex Pyrrolidine-Based Scaffolds (e.g., Spirooxindoles)

The construction of intricate molecular frameworks from the this compound core is a testament to modern synthetic strategies. One of the most prominent examples is the synthesis of spirooxindoles, a class of compounds renowned for their significant biological activities. The key approach to these structures often involves a [3+2] cycloaddition reaction, a powerful tool for forming five-membered rings. wikipedia.org

The general methodology leverages the in-situ generation of an azomethine ylide from a pyrrolidine derivative. In a typical sequence, the secondary amine of a 2-arylpyrrolidine, such as a derivative of this compound, undergoes condensation with an isatin (B1672199) (a derivative of indole-2,3-dione). This reaction, often facilitated by heat or a catalyst, generates a transient azomethine ylide. This 1,3-dipole is then trapped by a dipolarophile, such as an activated alkene, to yield the desired spirocyclic system where the pyrrolidine and oxindole (B195798) rings are joined by a common spiro-carbon atom. rsc.orgmdpi.combeilstein-journals.org

Multicomponent reactions are particularly efficient for this purpose, allowing for the assembly of complex spirooxindole-pyrrolidine scaffolds in a single step from simple precursors. rsc.orgbeilstein-journals.org For instance, a three-component reaction between an isatin, an amino acid (such as proline or a derivative of this compound), and a suitable dipolarophile can provide direct access to these elaborate structures with high regio- and stereoselectivity. mdpi.comnih.gov The reaction conditions, including the choice of solvent and the use of acid or base catalysts, can be fine-tuned to control the reaction's outcome and diastereoselectivity. nih.gov

The versatility of this approach allows for the creation of diverse libraries of spirooxindoles by varying the substituents on the isatin, the pyrrolidine, and the dipolarophile. This modularity is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Key Methodologies for Spirooxindole Synthesis from Pyrrolidine Precursors

| Reaction Type | Key Reactants | Conditions | Product |

| 1,3-Dipolar Cycloaddition | Isatin derivative, 2-Arylpyrrolidine, Dipolarophile | Thermal or catalytic, often in a one-pot fashion | Spirooxindole-pyrrolidine |

| Multicomponent Reaction | Isatin, Amino Acid (e.g., Proline), Dipolarophile | Typically reflux in a suitable solvent like methanol (B129727) or ethanol | Spirooxindole-pyrrolidine or Spirooxindole-pyrrolizidine |

Directed Metalation Strategies for Regioselective Functionalization

The aromatic ring of this compound presents a prime target for regioselective functionalization through directed metalation, particularly directed ortho-metalation (DoM). This powerful technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise installation of new functional groups. wikipedia.orgharvard.edu

In the case of this compound, the two methoxy groups on the phenyl ring serve as effective DMGs. wikipedia.org These Lewis basic groups can coordinate to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), positioning it to abstract a proton from an adjacent carbon atom on the aromatic ring. organic-chemistry.org This leads to highly regioselective lithiation at the positions ortho to the methoxy groups.

For the 3,5-dimethoxyphenyl substituent, there are three potential sites for ortho-metalation: C2, C4, and C6. The C4 position is situated ortho to both methoxy groups, making it electronically activated and a likely site for deprotonation. The C2 and C6 positions are each ortho to one methoxy group. The ultimate regioselectivity can be influenced by factors such as the specific organolithium reagent used, the presence of additives like TMEDA (tetramethylethylenediamine), and the reaction temperature. harvard.edu It is also possible to achieve double ortho,ortho'-metalation under certain conditions. nih.govrsc.org

Once the aryllithium intermediate is formed, it can react with a diverse range of electrophiles to introduce new substituents. This strategy opens up a vast chemical space for derivatization.

Table 2: Examples of Electrophiles Used in Directed ortho-Metalation Reactions

| Electrophile | Functional Group Introduced |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (PhS)₂) | Thioether |

| Iodine (I₂) | Iodo group |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl group |

This directed metalation strategy provides a reliable and predictable method for the regioselective functionalization of the aromatic ring of this compound, enabling the synthesis of a wide array of derivatives for various applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(3,5-Dimethoxyphenyl)pyrrolidine. Through ¹H (proton) and ¹³C (carbon-13) NMR, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons of the 3,5-dimethoxyphenyl ring, the protons of the pyrrolidine (B122466) ring, and the protons of the two methoxy (B1213986) groups.

Aromatic Region: The 3,5-disubstituted phenyl ring gives rise to a characteristic pattern. The proton at the C2' position (between the methoxy groups) would appear as a triplet, while the two equivalent protons at the C4' and C6' positions would appear as a doublet.

Aliphatic Region: The five protons on the pyrrolidine ring would appear as complex multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, would resonate at a specific chemical shift.

Methoxy and Amine Protons: The six protons of the two equivalent methoxy groups (-OCH₃) would appear as a sharp singlet. The amine proton (N-H) of the pyrrolidine ring would typically appear as a broad singlet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring: two for the methoxy-substituted carbons (C3'/C5'), one for the C1' carbon attached to the pyrrolidine ring, and three for the carbons bearing hydrogen atoms (C2', C4', C6').

Pyrrolidine Carbons: Four signals would correspond to the four carbon atoms of the pyrrolidine ring (C2, C3, C4, C5).

Methoxy Carbons: A single signal would represent the two equivalent carbons of the methoxy groups.

The structural elucidation of related pyrrolidine derivatives has been extensively supported by 1D and 2D NMR techniques, which confirm the connectivity of atoms within the molecule. jst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrolidine-C2 | Multiplet | ~60-65 |

| Pyrrolidine-C3 | Multiplet | ~25-30 |

| Pyrrolidine-C4 | Multiplet | ~25-30 |

| Pyrrolidine-C5 | Multiplet | ~46-50 |

| Pyrrolidine-NH | Broad Singlet | - |

| Phenyl-C1' | - | ~145-150 |

| Phenyl-C2'/C6' | Doublet | ~105-110 |

| Phenyl-C4' | Triplet | ~98-102 |

| Phenyl-C3'/C5' | - | ~160-162 |

| Methoxy (-OCH₃) | Singlet | ~55-56 |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which can be used to confirm its elemental composition. For this compound (C₁₂H₁₇NO₂), the exact mass can be calculated and compared to the experimental value obtained from HRMS. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. jst-ud.vn The use of ESI-TOF (Electrospray Ionization - Time of Flight) is common for obtaining HRMS data for pyrrolidine derivatives. jst-ud.vn

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Calculated Monoisotopic Mass | 207.12593 Da |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 208.13321 |

LC/ESI-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. The sample is first separated by LC, and then ionized using Electrospray Ionization (ESI), which is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. In the tandem MS stage, this precursor ion is fragmented, and the resulting product ions provide valuable structural information. This technique is essential for identifying metabolites of pyrrolidine derivatives in biological samples and for the characterization of complex mixtures. mdma.chmdpi.com

For volatile or semi-volatile compounds, Gas Chromatography (GC) coupled with a high-resolution Orbitrap mass spectrometer offers exceptional analytical power. The Orbitrap analyzer provides very high-resolution and mass accuracy data, similar to HRMS, which aids in the confident identification of unknown compounds and the confirmation of known ones. mdpi.com While this compound itself may have limited volatility, it can be derivatized (e.g., by silylation) to make it amenable to GC-MS analysis. This method is particularly useful for detecting the compound and its metabolites in complex matrices. mdma.ch

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers ((R) and (S)). X-ray crystallography is the only technique that can unambiguously determine the absolute stereochemistry of a single enantiomer. nih.gov The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This analysis yields the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net While the crystal structure for the title compound is not publicly available, this method has been widely applied to other pyrrolidine derivatives to confirm their structures. nih.govresearchgate.net

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UHPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for the separation, quantification, and purity assessment of this compound. These methods are routinely used to monitor reaction progress during synthesis and to ensure the purity of the final product. nih.govresearchgate.net

A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The dimethoxyphenyl chromophore allows for sensitive detection using a UV detector. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. Purity is often reported as a percentage based on the relative area of the main peak. For related chiral pyrrolidine compounds, purity levels of ≥95% (HPLC) are commonly reported. sigmaaldrich.comsigmaaldrich.com

Table 3: Exemplary HPLC/UHPLC Method Parameters for Analysis

| Parameter | Condition |

| System | HPLC or UHPLC |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UHPLC) |

| Detection | UV at ~254 nm and ~280 nm |

| Column Temp. | 25-40 °C |

| Injection Vol. | 5-20 µL |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For the compound this compound, IR spectroscopy can be utilized to confirm the presence of its key structural features: the secondary amine of the pyrrolidine ring, the aromatic ring, the ether linkages, and the aliphatic carbon-hydrogen bonds.

The analysis of the IR spectrum of this compound would reveal several key absorption bands corresponding to the vibrations of its constituent functional groups. The presence of a secondary amine (N-H) in the pyrrolidine ring is typically identified by a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. pressbooks.pub The stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring are expected to appear as strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

The aromatic nature of the 3,5-dimethoxyphenyl group gives rise to several characteristic bands. The stretching vibrations of the aromatic C-H bonds are anticipated in the region of 3000-3100 cm⁻¹. vscht.cz Furthermore, the carbon-carbon double bond stretching vibrations within the aromatic ring typically produce bands in the 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions. vscht.cz

The two methoxy (O-CH₃) groups attached to the phenyl ring are a significant feature of the molecule. The C-O stretching vibrations of these aryl ether groups are expected to produce strong, characteristic absorption bands in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretching).

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine Ring) |

| 1585 - 1600 & 1400 - 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1275 | Asymmetric C-O Stretch | Aryl Ether (Methoxy) |

| 1000 - 1075 | Symmetric C-O Stretch | Aryl Ether (Methoxy) |

This detailed analysis of the expected IR absorption frequencies provides a robust method for the structural confirmation and characterization of this compound.

Biological Activity and Pharmacological Potential of 2 3,5 Dimethoxyphenyl Pyrrolidine and Its Analogs

Broad-Spectrum Pharmacological Activities of Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and proline, as well as in numerous synthetic compounds with significant pharmacological applications. chemicalbook.commdpi.com This five-membered nitrogen-containing heterocycle serves as a versatile scaffold in drug design and development, contributing to a wide spectrum of biological activities. nih.govnih.gov

Pyrrolidine derivatives have demonstrated a remarkable range of pharmacological effects, including:

Antimicrobial and Antiviral Properties: Certain pyrrolidine-containing compounds exhibit activity against various microbial and viral pathogens. nih.govresearchgate.netnih.gov

Anticancer and Antitumor Activity: A significant number of pyrrolidine derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation. researchgate.netnih.gov

Anti-inflammatory Effects: The pyrrolidine scaffold is present in molecules that show anti-inflammatory properties. nih.govresearchgate.net

Neuromodulatory and Neuroprotective Actions: These compounds have been explored for their potential in treating neurological and psychiatric disorders. researchgate.netnih.gov

Enzyme Inhibition: Pyrrolidine derivatives have been designed to inhibit various enzymes, which is a key strategy in the development of new therapeutic agents. nih.gov

The diverse biological activities of pyrrolidine derivatives can be attributed to the various substitution patterns on the pyrrolidine ring, which allow for the fine-tuning of their pharmacological profiles. nih.gov The inherent structural features of the pyrrolidine ring also make it a suitable component for creating molecules that can interact with a variety of biological targets. chemicalbook.com

Antimicrobial Properties

The pyrrolidine scaffold is a key component in a variety of compounds that exhibit antimicrobial properties. nih.gov Research has shown that derivatives of pyrrolidine can be effective against both bacterial and fungal pathogens. researchgate.netnih.gov For instance, certain N-arylsuccinimide derivatives, which contain a pyrrolidine-2,5-dione structure, have demonstrated moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov The introduction of an azo group into these molecules has been shown to enhance antibacterial activity, particularly against strains like Staphylococcus aureus and Vibrio cholera. nih.gov

Furthermore, a novel class of antimicrobials, the pyrrolidine-2,3-diones, has shown promising effectiveness against S. aureus, including its biofilm phenotypes. nih.gov These compounds represent a relatively unexplored heterocyclic scaffold with potential for development as antimicrobial agents. nih.gov The antimicrobial potential of pyrrolidine derivatives is also highlighted by their presence in various natural products with known antimicrobial activity. researchgate.net The versatility of the pyrrolidine ring allows for the synthesis of a wide range of derivatives with the potential for development into new and effective antimicrobial drugs. nih.govnih.gov

Anticancer Activities and Cytotoxic Effects

The pyrrolidine scaffold is a significant pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com These compounds exert their anticancer activity through diverse mechanisms, including the inhibition of crucial cellular targets and the induction of apoptosis. nih.govnih.gov

The strategic derivatization of the pyrrolidine ring has led to the discovery of compounds with significant anti-proliferative activities. nih.gov For example, the incorporation of a 3,4,5-trimethoxyphenyl moiety into a pyrrolidone structure has yielded derivatives with promising anticancer potential. mdpi.com This particular moiety is a key feature in several natural and synthetic compounds with established anticancer properties. mdpi.com

Furthermore, pyrrolidine derivatives have been designed to target specific cellular pathways involved in cancer progression. This includes the development of pyrrolo[2,3-d]pyrimidine derivatives that act as multi-targeted kinase inhibitors, effectively suppressing the growth of cancer cells. nih.govnih.gov The cytotoxic effects of these compounds are often mediated by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.gov

The versatility of the pyrrolidine core allows for the creation of a wide range of analogs with tailored anticancer properties, making it a valuable scaffold in the ongoing search for novel and more effective cancer therapies. nih.gov

Inhibition of Cancer Cell Proliferation in vitro

A significant body of research has focused on the in vitro evaluation of pyrrolidine derivatives for their ability to inhibit the proliferation of various cancer cell lines. These studies have consistently demonstrated the potential of this class of compounds as anticancer agents.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.comdntb.gov.ualsmu.lt The results showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.comresearchgate.net These derivatives exhibited more potent cytotoxic effects than the established anticancer drug cytarabine. mdpi.com

Similarly, novel pyrrolidine diketopiperazines have been discovered that selectively inhibit the growth of melanoma cells with sub-micromolar potency while sparing healthy cells. researchgate.net These compounds were found to induce late-onset apoptosis in the melanoma cells. researchgate.net Another study on polysubstituted pyrrolidines showed that certain derivatives, such as 3h and 3k , exhibited good proliferation inhibitory effects against ten different cancer cell lines, with IC50 values ranging from 2.9 to 16 μM. dntb.gov.ua

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also demonstrated significant cytotoxic activity. nih.gov For example, compound 10a was found to be the most potent derivative against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov Compound 10b and 9e showed strong cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cells with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

These findings highlight the potential of pyrrolidine derivatives to inhibit cancer cell proliferation in vitro and underscore the importance of continued research in this area to develop novel and effective anticancer therapies.

Table 1: In vitro Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with 1,3,4-oxadiazolethione/4-aminotriazolethione rings | A549 (Lung) | Reduced cell viability to 28.0% and 29.6% | mdpi.comresearchgate.net |

| Pyrrolidine diketopiperazines | Melanoma | Sub-micromolar potency | researchgate.net |

| Polysubstituted pyrrolidine 3h | 10 cancer cell lines | IC50: 2.9-16 μM | dntb.gov.ua |

| Polysubstituted pyrrolidine 3k | 10 cancer cell lines | IC50: 2.9-16 μM | dntb.gov.ua |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | IC50: 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | IC50: 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | IC50: 4.55 µM | nih.gov |

Anti-metastatic Potential

Beyond inhibiting primary tumor growth, some pyrrolidine derivatives have shown potential in preventing cancer metastasis, the spread of cancer cells to other parts of the body. One study investigated the effects of a newly synthesized pyrrolidine analog, SS13 , on colorectal cancer cells. dntb.gov.ua The research demonstrated that this compound not only induced apoptosis in both extrinsic and intrinsic pathways but also inhibited the migration potential of these cancer cells. dntb.gov.ua This suggests that SS13 and similar pyrrolidine derivatives could be valuable in preventing and treating colorectal cancer by targeting both cell death and metastatic processes. dntb.gov.ua

Neuromodulatory and Neuropsychiatric Applications

The pyrrolidine scaffold is a key structural element in a variety of compounds that exhibit significant activity within the central nervous system (CNS), making them promising candidates for the treatment of various neurological and psychiatric disorders. chemicalbook.comresearchgate.net Pyrrolidine derivatives have been investigated for their potential as anticonvulsants, analgesics, and for their role in managing cognitive dysfunction. nih.govnih.govmdpi.com

For instance, certain pyrrolidine-2,5-dione hybrids have demonstrated anticonvulsant and antinociceptive (pain-relieving) activities in animal models. nih.gov The mechanisms behind these effects are thought to involve interactions with GABA transporters and ion channels. nih.gov Additionally, some pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke. nih.gov

The versatility of the pyrrolidine ring allows for the development of compounds that can modulate various neurotransmitter systems. This includes the design of dual antagonists for serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors, which have shown neuroprotective and procognitive activity. nih.gov The ability to fine-tune the structure of pyrrolidine derivatives enables the creation of molecules with specific pharmacological profiles for targeting complex neurological and psychiatric conditions.

Serotonin Receptor Modulation (e.g., 5-HT2A Receptor Agonism)

A significant area of research within the neuromodulatory applications of pyrrolidine derivatives focuses on their interaction with serotonin receptors, particularly the 5-HT2A receptor. acs.orgwikipedia.org This receptor is a key target for serotonergic psychedelic drugs and is implicated in a range of psychiatric conditions, including depression, anxiety, and psychosis. acs.orgwikipedia.orgnih.gov

Recent studies have described novel 3-pyrrolidineindole derivatives as serotonergic psychedelic agents. acs.org These compounds are being explored for their potential in treating mental illnesses such as depression and post-traumatic stress disorder. acs.org The modulation of the 5-HT2A receptor by these derivatives is believed to be central to their therapeutic effects. acs.orgnih.gov

Furthermore, research has led to the discovery of 2,5-dimethoxyphenylpiperidines as a new class of selective 5-HT2A receptor agonists. acs.org One such compound, LPH-5 , has been identified as a potent and selective partial agonist at the 5-HT2A receptor. nih.gov In rodent models, LPH-5 has been shown to induce robust and persistent antidepressant-like effects, suggesting that selective activation of the 5-HT2A receptor holds significant therapeutic potential for depression. nih.gov

The development of selective 5-HT2A receptor agonists from the pyrrolidine and related piperidine (B6355638) scaffolds represents a promising avenue for creating novel treatments for a variety of psychiatric disorders. acs.orgnih.gov

Potential for Mood Regulation and Treatment of Affective Disorders

Derivatives of pyrrolidine have been investigated for their potential effects on serotonin receptors, suggesting that compounds like 2-(3,5-Dimethoxyphenyl)pyrrolidine and its structural analogs may possess properties relevant to mood regulation. The structural features of these compounds, particularly the pyrrolidine ring, are found in various biologically active molecules. Research into similar structures has pointed towards potential antidepressant activities, which are often linked to the modulation of neurotransmitter systems in the brain. nih.gov Affective disorders, such as depression, are complex conditions, and the development of novel therapeutic agents often involves exploring compounds that can interact with key targets like serotonin receptors. nih.gov

Enzyme Inhibition Studies

The inhibitory activity of this compound and its analogs has been explored against several key enzymes implicated in various disease processes.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial in both normal physiological functions and pathological conditions. nih.gov The development of MMP inhibitors is an area of significant research interest. nih.gov

Dihydrofolate reductase (DHFR) is another critical enzyme, essential for the synthesis of nucleic acid precursors. nih.govmdpi.com Its inhibition can halt cell division, making it a target for cancer chemotherapy and antimicrobial agents. mdpi.comwikipedia.org While many DHFR inhibitors are structural analogs of dihydrofolate, non-classical inhibitors with different structural motifs have also been developed. wikipedia.orgnih.gov The 2,5-dimethoxyphenyl substitution is found in some potent DHFR inhibitors. nih.gov

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.comyoutube.com COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and in platelet aggregation, while COX-2 is an inducible enzyme that increases during inflammation. nih.govyoutube.com The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). youtube.comnih.govyoutube.com Dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is being explored as a strategy to develop safer anti-inflammatory drugs. nih.gov

The table below summarizes the IC50 ratios for COX-1/COX-2 inhibition for some common agents. nih.gov

| Agent | COX-1/COX-2 IC50 Ratio |

| Naproxen | Data not available in provided sources |

| Ibuprofen | Data not available in provided sources |

| Celecoxib | Data not available in provided sources |

Data for specific ratios of this compound were not available in the search results.

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). wikipedia.orgnih.gov Inhibition of DPP-IV increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels. wikipedia.orgnih.gov This makes DPP-IV inhibitors, also known as gliptins, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus. wikipedia.orgnih.gov Various classes of compounds have been investigated for their DPP-IV inhibitory activity. nih.govclinicaltrials.gov

| DPP-4 Inhibitor | FDA Approval Status |

| Sitagliptin | Approved wikipedia.orgnih.gov |

| Vildagliptin | Approved in EU, not FDA nih.gov |

| Saxagliptin | Approved wikipedia.orgnih.gov |

| Linagliptin | Approved wikipedia.orgnih.gov |

| Alogliptin | Approved nih.gov |

Antiviral Properties (e.g., Human Respiratory Syncytial Virus (hRSV) Inhibition)

Human respiratory syncytial virus (hRSV) is a major cause of severe respiratory tract infections, particularly in young children and the elderly. researcher.life There is a significant need for effective antiviral drugs to treat hRSV infections. researcher.lifenih.gov Research has identified several small molecules that can inhibit different stages of the hRSV life cycle, including entry and replication. researcher.lifenih.gov Some pyrrolo[2,3-b]pyridines containing a 2,5-dimethoxyphenyl moiety have shown potent anti-RSV activity. researchgate.net One study identified a compound that selected for mutations in the hRSV G protein, suggesting a novel mechanism of action. researcher.life

Antidiabetic Potential

The potential of various compounds to act as antidiabetic agents is an active area of research. mdpi.comresearchgate.net One of the key strategies in managing diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes delays carbohydrate digestion and glucose absorption. nih.gov Additionally, targeting glucokinase, an enzyme crucial for glucose homeostasis, is another promising approach. nih.gov Some studies have shown that certain classes of compounds, such as 1,3,5-trisubstituted-2-thiohydantoins, exhibit potent inhibitory activity against α-glucosidase. nih.gov The investigation of natural and synthetic compounds for their antidiabetic properties continues to be a priority. researchgate.net

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Antioxidant)

Beyond the primary pharmacological applications, the structural framework of this compound and its analogs has been explored for other significant biological effects, most notably anti-inflammatory and antioxidant activities. The pyrrolidine ring is a versatile scaffold found in numerous natural and synthetic compounds that exhibit these properties. nih.govfrontiersin.orgnih.govnih.govdntb.gov.ua Research into pyrrolidine derivatives has revealed their potential to mitigate inflammatory processes and combat oxidative stress, which are underlying factors in many chronic diseases. researchgate.neteurekaselect.commdpi.com

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine-containing compounds has been a subject of considerable research. frontiersin.org The mechanism of action for some of these derivatives is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclo-oxygenase (COX). mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrrole-containing compounds have been investigated for similar activities. nih.govmdpi.com

For instance, studies on various pyrrolidine analogs have demonstrated significant anti-inflammatory effects in established preclinical models. One common assay is the carrageenan-induced paw edema model in rats, which is a standard test for acute inflammation. mdpi.comnih.govnih.gov In one study, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones were synthesized and evaluated for their anti-inflammatory properties. Several of these compounds exhibited noteworthy activity, with some showing efficacy comparable to the standard drug indomethacin. researchgate.net

Another research effort involved synthesizing dual antioxidant and anti-inflammatory molecules by conjugating an NSAID, tolfenamic acid, with L-proline methyl ester. The resulting compound showed a nearly 2.5-times higher activity in reducing carrageenan-induced rat paw edema than the parent NSAID. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Selected Pyrrolidine Analogs

| Compound Name | Model | Finding | Reference |

|---|---|---|---|

| Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-trione derivatives (5d, 5f, 5h, 5j) | Carrageenan-induced paw edema in mice | Showed remarkable anti-inflammatory activities relative to the reference standard, indomethacin. | researchgate.net |

This table presents selected research findings and is not an exhaustive list of all studied compounds.

Antioxidant Activity

The pyrrolidine scaffold is a constituent of various compounds that demonstrate significant antioxidant properties. frontiersin.org Antioxidants are crucial for protecting cells from damage caused by free radicals and reactive oxygen species (ROS), which are implicated in a wide array of diseases. researchgate.netnih.gov The antioxidant capacity of pyrrolidine derivatives has been assessed through various in vitro assays.

Pyrrolidine dithiocarbamate (B8719985) (PDTC), for example, is a well-characterized antioxidant. nih.gov It has been shown to be an effective scavenger of hydroxyl (*OH) and superoxide (B77818) anion (O2•−) radicals. nih.gov Its radical-scavenging ability is comparable to that of known antioxidants like ascorbate (B8700270) and glutathione. nih.gov

Numerous studies have synthesized and evaluated new pyrrolidin-2-one derivatives for their free radical scavenging ability, often using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay. researchgate.netnih.gov For example, a series of novel pyrrolidin-2-one derivatives with adrenolytic properties were assessed for their antioxidant activity. Among them, the compound designated as EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, demonstrated a significant antioxidant effect alongside its antiarrhythmic activity. researchgate.net

In another study, a series of 3-hydroxy-3-pyrroline-2-ones were synthesized and tested. The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as a promising radical scavenger. nih.gov Theoretical calculations suggested it is an effective scavenger of hydroxyl radicals, with a potency comparable to conventional antioxidants like melatonin (B1676174) and Trolox. nih.gov

Table 2: Antioxidant Activity of Selected Pyrrolidine Analogs

| Compound/Analog | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine dithiocarbamate (PDTC) | Electron Spin Resonance (ESR) | Effectively scavenges hydroxyl (*OH) and superoxide anion (O2•−) radicals. | nih.gov |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | Antioxidant assays | Displayed significant antioxidant effect. | researchgate.net |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH assay and quantum chemistry calculations | Identified as a promising radical scavenger, particularly for hydroxyl radicals. | nih.gov |

This table presents selected research findings and is not an exhaustive list of all studied compounds.

The exploration of pyrrolidine analogs continues to yield compounds with interesting anti-inflammatory and antioxidant profiles, suggesting that this chemical class holds promise for the development of new therapeutic agents to treat conditions associated with inflammation and oxidative stress. researchgate.net

Mechanisms of Action and Molecular Interactions

Target Identification and Validation in Biological Systems

Derivatives of the pyrrolidine (B122466) scaffold have been identified as potential inhibitors of diverse biological targets. For instance, a focused library screening led to the identification of the pyrrolidine-2,3-dione (B1313883) scaffold as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa, an essential protein for bacterial survival. nih.gov While not the specific compound of focus, this highlights the versatility of the pyrrolidine core in targeting bacterial enzymes.

In the context of inflammatory responses, a structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), was investigated for its effects on Toll-Like Receptor (TLR) signaling pathways. nih.gov TLRs are crucial components of the innate immune system. nih.gov The study validated that MNP could modulate these pathways, suggesting that its targets lie within the TLR signaling cascade. nih.gov

Furthermore, research into pyrrolidine derivatives as potential treatments for mental health disorders has identified serotonin (B10506) 5-HT2A receptors as a key biological target. nih.gov Psychedelics, which are often agonists or partial agonists at these receptors, demonstrate the therapeutic potential of targeting this system. nih.gov

Receptor Binding Affinities and Selectivity Profiles

The affinity and selectivity of a compound for its receptor targets are critical determinants of its pharmacological profile. Studies on derivatives of 2-(3,5-Dimethoxyphenyl)pyrrolidine have primarily focused on their interaction with dopamine (B1211576) receptors.

A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized and evaluated for their binding affinity at dopamine D₂, D₃, and D₄ receptors. nih.gov The introduction of a pyrrole (B145914) moiety was found to significantly increase selectivity for the D₃ receptor. nih.gov The most selective compound in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole , demonstrated a high affinity for the D₃ receptor with a Kᵢ value of 4.3 nM. nih.gov This compound showed a 20-fold selectivity for D₃ over D₂ receptors and a 300-fold selectivity over D₄ receptors, marking it as a valuable ligand for studying D₃ receptor function. nih.gov

Another study focused on 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides as ligands for dopamine D₂ receptors. nih.gov These compounds were found to be high-affinity ligands, with some derivatives showing increased potency in inhibiting [³H]spiperone binding to the D₂ receptor. nih.gov This work underscores the potential for modifications to the pyrrolidine structure to yield potent and selective dopamine receptor ligands suitable for applications like positron emission tomography (PET). nih.gov

Interactive Table: Dopamine Receptor Binding Affinities of a Pyrrolidine Derivative Below are the binding affinities for 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole .

| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity vs. D₂ | Selectivity vs. D₄ |

| Dopamine D₃ | 4.3 | - | 300-fold |

| Dopamine D₂ | ~86 | 20-fold | - |

| Dopamine D₄ | ~1290 | - | - |

Data sourced from a study on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues. nih.gov

Enzyme Modulation and Inhibition Kinetics

Beyond receptor binding, pyrrolidine derivatives have been shown to modulate the activity of various enzymes.

A series of (+/-)-3-(4-aminophenyl) pyrrolidin-2,5-diones were investigated as inhibitors of the all-trans-retinoic acid (RA) metabolizing enzyme, a cytochrome P-450 enzyme. nih.gov These compounds were found to be weak inhibitors of RA metabolism in rat liver microsomes. nih.gov For example, the 1-cyclohexyl analogue exhibited an IC₅₀ of 98.8 µM against this target. nih.gov

In a different context, the related compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) was shown to inhibit the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are induced by TLR agonists. nih.gov This inhibition is a downstream effect of its action on TLR signaling pathways. nih.gov

Pyrrolidine derivatives have also been explored as inhibitors of plasmepsins, which are aspartic proteases found in the malaria parasite Plasmodium falciparum. nih.gov A series of these compounds, originally developed as HIV-1 protease inhibitors, were discovered to inhibit Plasmepsin II and IV in the nanomolar range. nih.gov

Interactive Table: Enzyme Inhibition by Pyrrolidine Derivatives

| Compound/Series | Target Enzyme | Inhibition Data | Source Tissue/System |

| (+/-)-3-(4-aminophenyl) pyrrolidin-2,5-diones (1-cyclohexyl analogue) | all-trans-retinoic acid metabolizing enzyme | IC₅₀ = 98.8 µM | Rat Liver Microsomes |

| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Cyclooxygenase-2 (COX-2) | Inhibition of expression | TLR agonist-stimulated cells |

| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | TLR agonist-stimulated cells |

| Pyrrolidine derivatives | Plasmepsin II & IV | Nanomolar range inhibition | Plasmodium falciparum |

This table presents data from various studies on different pyrrolidine derivatives. nih.govnih.govnih.gov

Molecular Docking and Computational Modeling Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how a ligand interacts with its protein target at an atomic level. nih.govresearchgate.net These techniques predict the binding pose and affinity of a ligand within a protein's binding site. researchgate.netrsc.org

Molecular docking studies on pyrrolidine-based compounds have provided insights into their binding modes. For pyrrolidine derivatives targeting plasmepsin II, modeling studies successfully generated reasonable binding modes using a crystal structure of the enzyme bound to an inhibitor. nih.gov These analyses help to explain the structure-activity relationships observed in a series of compounds. nih.gov

In a study of a novel synthesized compound, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) , molecular docking showed its strongest binding affinities for cytochrome P450 enzymes CYP3A4 and CYP1A2. bohrium.com The analysis of protein-ligand interactions can reveal key contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. youtube.com For a ligand to successfully inhibit the kinase RIPK1, for example, it must engage multiple residues to stabilize the protein in an inactive conformation. mdpi.com

Both the ligand and the protein target are flexible, and this dynamic nature is crucial for molecular recognition and binding. researchgate.net Molecular dynamics (MD) simulations are particularly useful for analyzing this flexibility. nih.gov

For a series of pyrrolidine derivatives targeting the highly flexible plasmepsin II enzyme, MD simulations were performed to analyze the protein's flexibility in greater detail. nih.gov These simulations led to a binding mode hypothesis that could not have been achieved with rigid docking, as the existing crystal structures did not have a sufficiently open binding flap to accommodate some of the larger inhibitors. nih.gov This highlights how computational studies can reveal that a ligand may bind to and stabilize a protein conformation that is less populated in the unbound state. researchgate.net The flexibility of a protein's binding site can significantly impact its ability to accommodate a wide variety of substrates or inhibitors. nih.gov

Elucidation of Cellular Pathway Modulation

The interaction of a compound with its molecular target(s) can trigger a cascade of events that modulate entire cellular signaling pathways. researchgate.net Research on 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) , a compound structurally related to the subject of this article, has provided clear evidence of pathway modulation. nih.gov

This compound was shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in immune and inflammatory responses. nih.gov TLRs utilize two main downstream signaling pathways: the myeloid differentiation primary response 88 (MyD88)-dependent pathway and the Toll-interleukin-1 receptor domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway. nih.gov MNP was found to inhibit the activation of NF-κB and IRF3 induced not only by TLR agonists but also by the overexpression of downstream components of both the MyD88 and TRIF pathways. nih.gov These results strongly suggest that MNP can modulate both major TLR signaling pathways, leading to a decrease in the expression of inflammatory genes. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

There is no available research data to suggest that this compound induces apoptosis or causes cell cycle arrest in any cell lines. Studies that would typically investigate these phenomena, such as flow cytometry analysis for cell cycle distribution, annexin (B1180172) V staining for apoptosis, or western blotting for key proteins involved in these pathways (e.g., caspases, cyclins, Bcl-2 family proteins), have not been published for this specific compound.

Regulation of Gene Expression

Similarly, there is a lack of information regarding the effect of this compound on gene expression. No studies employing techniques such as RT-qPCR, microarray analysis, or RNA sequencing to assess changes in gene transcription upon treatment with this compound have been found in the public domain.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 2-(3,5-dimethoxyphenyl)pyrrolidine derivatives are profoundly influenced by the nature and position of substituents on both the dimethoxyphenyl ring and the pyrrolidine (B122466) core. These modifications can dramatically alter the compound's interaction with its biological target, leading to enhanced efficacy or a more desirable selectivity profile.

Role of the Dimethoxyphenyl Moiety and its Substitution Pattern

The 3,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of activity in many biologically active phenylpyrrolidine derivatives. The methoxy (B1213986) groups, with their electron-donating and hydrogen-bond accepting capabilities, play a crucial role in the binding of these compounds to their target proteins.

Alterations to this substitution pattern have been explored to understand its importance. For instance, in related 2-aryl-2-(pyridin-2-yl)acetamides, it has been observed that unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring exhibit the highest anticonvulsant activity. nih.gov While not directly on the this compound scaffold, this suggests that the positioning of substituents on the phenyl ring is a key factor in modulating biological response.

In studies of other aryl-pyrrolidine containing compounds, the nature of the substituents on the phenyl ring has been shown to be critical. For example, the introduction of a hydroxyl group in place of a methoxy group can create opportunities for further derivatization into more water-soluble prodrugs, a strategy employed in the development of anticancer agents. nih.gov The specific 3,5-dimethoxy arrangement likely contributes to a favorable binding orientation within the target protein, and deviations from this pattern, such as the use of a 3,4,5-trimethoxyphenyl moiety, have also been investigated in other pyrrolidone series to enhance anticancer activity. mdpi.com

Influence of Pyrrolidine Ring Substitutions (e.g., at N1, C2, C3, C4, C5 positions)

Modifications to the pyrrolidine ring itself offer another avenue for fine-tuning the pharmacological properties of these compounds. The nitrogen atom (N1) and the various carbon atoms (C2, C3, C4, C5) are all potential sites for substitution.

The nitrogen of the pyrrolidine ring is a particularly important position for modification. danaher.com In many pyrrolidine-based compounds, N-substitution is a key strategy for modulating activity. For example, in a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones, the nature of the arylpiperazinyl substituent at the N1 position was found to be a major determinant of their antiarrhythmic activity. nih.gov

Stereochemical Considerations in Activity Profiles

The this compound molecule possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The spatial arrangement of the atoms is often a critical factor in determining biological activity, as drug targets are themselves chiral and will preferentially bind to one enantiomer over the other.

The synthesis of stereochemically pure pyrrolidine derivatives is a key focus in medicinal chemistry to isolate the more active enantiomer and reduce potential off-target effects from the less active or inactive enantiomer. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of pyrrolidines, allowing for the creation of specific stereoisomers. rsc.org

Pharmacophore Elucidation and Design Principles

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore for a class of compounds is a crucial step in rational drug design, as it provides a three-dimensional model of the key interaction points.

For 2-arylpyrrolidine derivatives, the pharmacophore typically includes a hydrophobic aromatic region (the phenyl ring), hydrogen bond acceptors (the methoxy groups), and a basic nitrogen atom (the pyrrolidine nitrogen). The spatial arrangement of these features is critical for binding to the target.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). mdpi.comnih.gov These models are then used in virtual screening to identify new compounds with the desired activity. The development of a pharmacophore model for this compound derivatives would involve identifying the common structural features among active analogs and their spatial relationships.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.comnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.